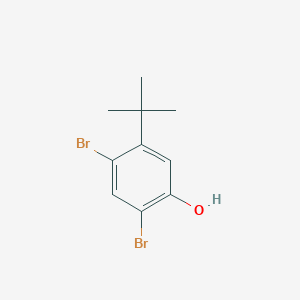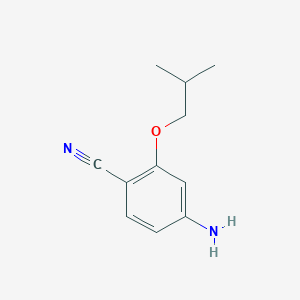
4-Amino-2-isobutoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H14N2O It is a derivative of benzonitrile, featuring an amino group at the fourth position and an isobutoxy group at the second position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isobutoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-isobutoxybenzonitrile with ammonia or an amine source. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and requires heating to facilitate the substitution.
Another method involves the reduction of 4-nitro-2-isobutoxybenzonitrile using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Amino-2-isobutoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Major Products
Oxidation: Formation of 4-nitro-2-isobutoxybenzonitrile.
Reduction: Formation of 4-amino-2-isobutoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-Amino-2-isobutoxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
4-amino-2-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-8(2)7-14-11-5-10(13)4-3-9(11)6-12/h3-5,8H,7,13H2,1-2H3 |
InChIキー |
PARCJVLKHZOOHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=CC(=C1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


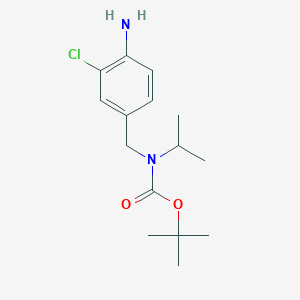
![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)
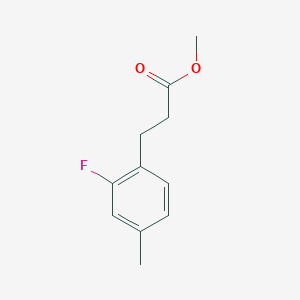


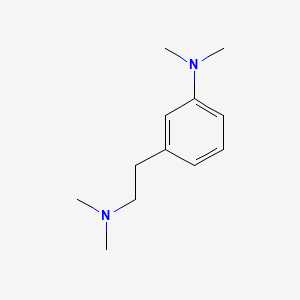
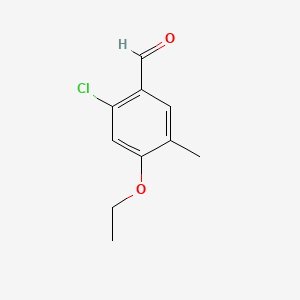



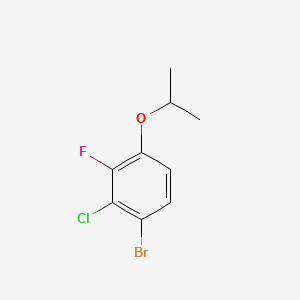
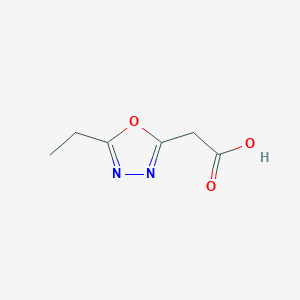
![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)
